molecular formula C24H22BrN5O5 B270780 2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile

2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile

Cat. No. B270780
M. Wt: 540.4 g/mol
InChI Key: DYHVJJMMAUAYDY-PPDIBHTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the nicotinonitrile family and has been extensively studied for its mechanism of action and physiological effects. In

Mechanism of Action

The mechanism of action of 2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. The compound has been shown to inhibit the activity of various enzymes including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). It also inhibits the activation of various signaling pathways including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to exhibit neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile in lab experiments include its high purity and good yields. The compound has also been extensively studied for its mechanism of action and physiological effects. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water.

Future Directions

The future directions for research on 2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile include further studies on its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases including cancer and Alzheimer's disease. Further studies are needed to determine its efficacy and safety in human clinical trials. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of the compound in water.

Synthesis Methods

The synthesis of 2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile involves the reaction of 2-bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 4-(methoxymethyl)-6-methylnicotinonitrile in the presence of sodium acetate to yield the final product. The synthesis method has been optimized to yield a high purity product with good yields.

Scientific Research Applications

2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases including cancer, Alzheimer's disease, and diabetes.

properties

Molecular Formula

C24H22BrN5O5

Molecular Weight

540.4 g/mol

IUPAC Name

2-[(2Z)-2-[[2-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C24H22BrN5O5/c1-15-8-18(14-33-2)20(11-26)24(28-15)29-27-12-17-9-22(34-3)23(10-21(17)25)35-13-16-4-6-19(7-5-16)30(31)32/h4-10,12H,13-14H2,1-3H3,(H,28,29)/b27-12-

InChI Key

DYHVJJMMAUAYDY-PPDIBHTLSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)N/N=C\C2=CC(=C(C=C2Br)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)C#N)COC

SMILES

CC1=NC(=C(C(=C1)COC)C#N)NN=CC2=CC(=C(C=C2Br)OCC3=CC=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

CC1=CC(=C(C(=N1)NN=CC2=CC(=C(C=C2Br)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)C#N)COC

Origin of Product

United States

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